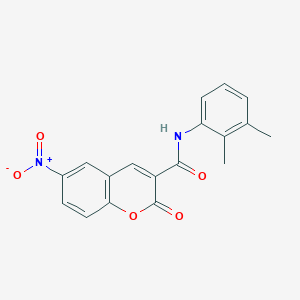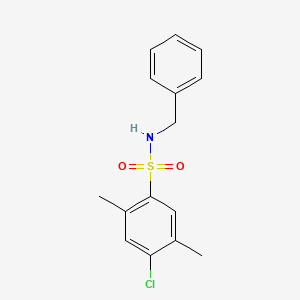
N-(2-chlorobenzyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3,3-diphenylpropanamide, also known as DCPA, is a chemical compound that has been widely studied for its potential use as a herbicide. DCPA is a member of the diphenyl ether herbicide family and has been shown to be effective against a wide range of weeds in various crops. In
Mecanismo De Acción
N-(2-chlorobenzyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the inhibition of cell division in the roots. It does this by binding to the microtubules in the cells, which are responsible for the separation of chromosomes during cell division. This results in the disruption of the cell division process, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the body and excreted in the urine. However, it has been shown to have some toxic effects on aquatic organisms, including fish and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-3,3-diphenylpropanamide is a valuable tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, its effectiveness as a herbicide can be influenced by various factors, including soil type, weather conditions, and weed species. This can make it difficult to accurately study the effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on weed growth in the lab.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(2-chlorobenzyl)-3,3-diphenylpropanamide. One potential area of research is the development of new formulations of N-(2-chlorobenzyl)-3,3-diphenylpropanamide that are more effective against specific weed species. Another area of research is the investigation of the environmental fate and transport of N-(2-chlorobenzyl)-3,3-diphenylpropanamide, including its potential for leaching into groundwater. Additionally, the potential effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on non-target organisms, such as soil microorganisms and beneficial insects, should be further investigated. Finally, the development of new herbicides that are more effective and have fewer environmental impacts than N-(2-chlorobenzyl)-3,3-diphenylpropanamide should also be explored.
Métodos De Síntesis
N-(2-chlorobenzyl)-3,3-diphenylpropanamide can be synthesized through a simple reaction between 2-chlorobenzyl chloride and 3,3-diphenylpropionitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorobenzyl)-3,3-diphenylpropanamide.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been extensively studied for its use as a herbicide in various crops, including soybeans, corn, and cotton. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2-chlorobenzyl)-3,3-diphenylpropanamide is also being studied for its potential use in turfgrass management, as it has been shown to be effective against various weed species in turfgrass.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c23-21-14-8-7-13-19(21)16-24-22(25)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKAIWRTQJKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)




![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)
